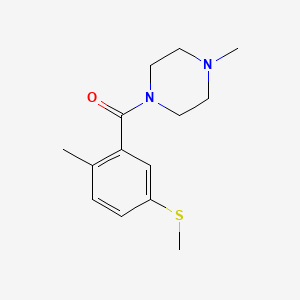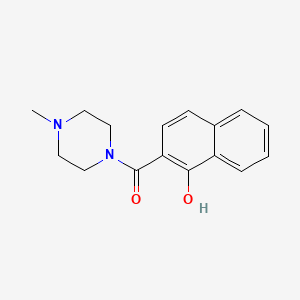![molecular formula C16H18ClN3O2S B7474578 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)
4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide, also known as CP-690,550, is a small molecule compound that has shown great potential in the field of scientific research. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to regulate the immune system and inflammatory response. CP-690,550 has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various scientific research fields.
Mecanismo De Acción
4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune system and inflammatory response. By inhibiting JAK enzymes, 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide can prevent the activation of immune cells and reduce the production of inflammatory cytokines. This mechanism of action makes 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide a promising candidate for the treatment of various immune-mediated disorders.
Biochemical and Physiological Effects:
4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide has been shown to have several biochemical and physiological effects. This compound can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It can also prevent the activation of immune cells, such as T cells and B cells. In addition, 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide has been shown to reduce the levels of autoantibodies, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide has several advantages for lab experiments. This compound is highly specific for JAK enzymes, which makes it a useful tool for studying the role of these enzymes in immune-mediated disorders. 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments. However, one limitation of 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide. One potential direction is the development of new JAK inhibitors with improved specificity and efficacy. Another direction is the study of 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide and its potential applications in various scientific research fields.
In conclusion, 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide is a promising compound for scientific research due to its potential applications in the treatment of autoimmune diseases and other immune-mediated disorders. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide and its future directions in scientific research.
Métodos De Síntesis
4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of this compound involves the use of several organic solvents and reagents, which requires careful handling and purification. The process involves the reaction of 4-aminobenzamide with 3-[(5-chlorothiophen-2-yl)methyl]-N-methylpropan-1-amine, followed by further modifications to produce the final product.
Aplicaciones Científicas De Investigación
4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in the treatment of inflammatory bowel disease, multiple sclerosis, and other immune-mediated disorders.
Propiedades
IUPAC Name |
4-[3-[(5-chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-20(10-13-6-7-14(17)23-13)9-8-15(21)19-12-4-2-11(3-5-12)16(18)22/h2-7H,8-10H2,1H3,(H2,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXOECEJJIMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=C(C=C1)C(=O)N)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)




